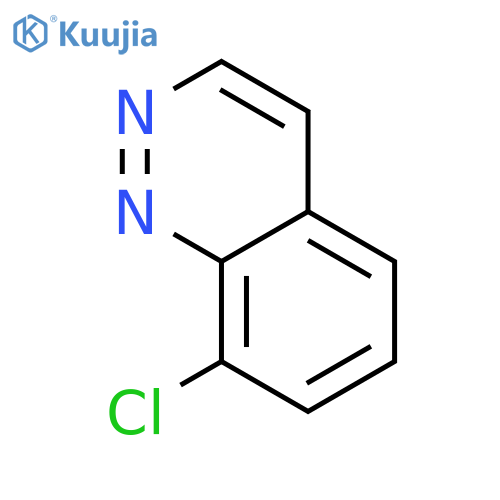Cas no 17404-93-2 (8-chloro-Cinnoline)

8-chloro-Cinnoline structure
商品名:8-chloro-Cinnoline
8-chloro-Cinnoline 化学的及び物理的性質
名前と識別子
-
- 8-chloro-Cinnoline
- 8-Chlorocinnoline
- 17404-93-2
- SCHEMBL10841983
-
- インチ: InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H
- InChIKey: NTSAQTBYHCOPGX-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)Cl)N=NC=C2
計算された属性
- せいみつぶんしりょう: 164.0141259g/mol
- どういたいしつりょう: 164.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 25.8Ų
8-chloro-Cinnoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041766-1g |
8-Chlorocinnoline |
17404-93-2 | 95% | 1g |
1,876.05 USD | 2021-06-11 | |
| Alichem | A449041766-5g |
8-Chlorocinnoline |
17404-93-2 | 95% | 5g |
5,736.67 USD | 2021-06-11 |
8-chloro-Cinnoline 関連文献
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
17404-93-2 (8-chloro-Cinnoline) 関連製品
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
